2-Cyano-N-cyclopropyl-N-((2-fluoro-4-iodophenyl)carbamoyl)acetamide
Overview
Description
2-Cyano-N-cyclopropyl-N-((2-fluoro-4-iodophenyl)carbamoyl)acetamide is a complex organic compound with the molecular formula C13H11FIN3O2
Preparation Methods
The synthesis of 2-Cyano-N-cyclopropyl-N-((2-fluoro-4-iodophenyl)carbamoyl)acetamide typically involves multiple steps, starting with the preparation of the core phenyl ring. One common synthetic route includes the following steps:
Bromination: : The starting material, 2-fluoroaniline, undergoes bromination to introduce the iodine atom at the 4-position.
Cyclopropanation: : The cyclopropyl group is introduced using cyclopropane derivatives under specific reaction conditions.
Cyano Group Addition: : The cyano group is added to the compound through a cyanoation reaction.
Carbamoylation: : Finally, the carbamoyl group is introduced using appropriate reagents and reaction conditions.
Industrial production methods focus on optimizing these steps to achieve high yields and purity while minimizing by-products and environmental impact.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: : Oxidation reactions can be performed using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: : Reduction reactions can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: : Nucleophilic substitution reactions can occur at the cyano and carbamoyl groups, often involving nucleophiles like amines or alcohols.
Common reagents and conditions used in these reactions include strong acids or bases, depending on the specific reaction type. Major products formed from these reactions include various derivatives of the original compound, which can be further utilized in research and industrial applications.
Scientific Research Applications
2-Cyano-N-cyclopropyl-N-((2-fluoro-4-iodophenyl)carbamoyl)acetamide has several scientific research applications, including:
Chemistry: : It serves as a building block for the synthesis of more complex organic molecules.
Biology: : The compound can be used as a probe in biological studies to understand cellular processes and interactions.
Industry: : Utilized in the production of advanced materials and chemical intermediates.
Mechanism of Action
The mechanism by which 2-Cyano-N-cyclopropyl-N-((2-fluoro-4-iodophenyl)carbamoyl)acetamide exerts its effects involves interactions with specific molecular targets and pathways. The cyano and carbamoyl groups play crucial roles in these interactions, affecting various biological processes and chemical reactions.
Comparison with Similar Compounds
When compared to similar compounds, 2-Cyano-N-cyclopropyl-N-((2-fluoro-4-iodophenyl)carbamoyl)acetamide stands out due to its unique combination of functional groups and structural features. Similar compounds include:
2-Cyano-N-ethyl-N-((2-fluoro-4-iodophenyl)carbamoyl)acetamide
2-Cyano-N-methyl-N-((2-fluoro-4-iodophenyl)carbamoyl)acetamide
2-Cyano-N-phenyl-N-((2-fluoro-4-iodophenyl)carbamoyl)acetamide
Properties
IUPAC Name |
2-cyano-N-cyclopropyl-N-[(2-fluoro-4-iodophenyl)carbamoyl]acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11FIN3O2/c14-10-7-8(15)1-4-11(10)17-13(20)18(9-2-3-9)12(19)5-6-16/h1,4,7,9H,2-3,5H2,(H,17,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTVQGIQRXWIFGO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N(C(=O)CC#N)C(=O)NC2=C(C=C(C=C2)I)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11FIN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10732729 | |
Record name | 2-Cyano-N-cyclopropyl-N-[(2-fluoro-4-iodophenyl)carbamoyl]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10732729 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
387.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
871700-26-4 | |
Record name | 2-Cyano-N-cyclopropyl-N-[[(2-fluoro-4-iodophenyl)amino]carbonyl]acetamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=871700-26-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Cyano-N-cyclopropyl-N-[(2-fluoro-4-iodophenyl)carbamoyl]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10732729 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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